[(3,4-dihydro-1H-2-benzopyran-5-yl)methyl]({5-oxaspiro[3.5]nonan-8-yl}methyl)amine hydrochloride
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Overview
Description
(3,4-Dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a benzopyran ring and a spiro nonane moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the benzopyran intermediate, followed by the introduction of the spiro nonane group through a series of nucleophilic substitution and cyclization reactions. The final step often involves the formation of the amine hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3,4-dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound might be explored for its pharmacological properties. Its ability to interact with specific molecular targets could make it a potential therapeutic agent for various diseases.
Industry
Industrially, (3,4-dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride could be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (3,4-dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(3,4-Dihydro-1H-2-benzopyran-5-yl)methyl]amine hydrochloride: Lacks the spiro nonane moiety.
(3,4-Dihydro-1H-2-benzopyran-5-yl)methylamine: Without the hydrochloride salt form.
Uniqueness
(3,4-Dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride is unique due to its combination of a benzopyran ring and a spiro nonane structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H28ClNO2 |
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Molecular Weight |
337.9 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C19H27NO2.ClH/c1-3-16(18-6-9-21-14-17(18)4-1)13-20-12-15-5-10-22-19(11-15)7-2-8-19;/h1,3-4,15,20H,2,5-14H2;1H |
InChI Key |
HYORZQCYIIEKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)CNCC3=CC=CC4=C3CCOC4.Cl |
Origin of Product |
United States |
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